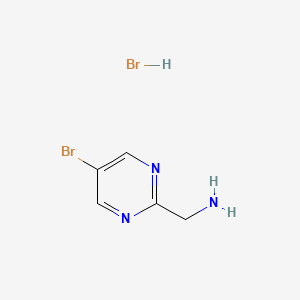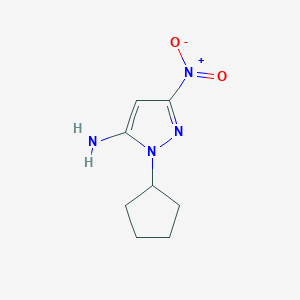![molecular formula C21H22N6O B2784630 3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 946265-45-8](/img/structure/B2784630.png)
3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol , also known as Compound X , is a synthetic small molecule with potential applications in cancer treatment. Its chemical structure comprises a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged core for drug design .
Synthesis Analysis
The synthesis of Compound X involves several steps, including the construction of the pyrazolo[3,4-d]pyrimidine ring system. Researchers have designed and synthesized this compound as a novel CDK2 (cyclin-dependent kinase 2) inhibitor. CDK2 inhibition is an attractive strategy for selectively targeting tumor cells in cancer therapy .
Molecular Structure Analysis
The molecular formula of Compound X is C₁₉H₁₉N₅O . Its molecular weight is approximately 135.13 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core with additional functional groups, including an amino group and a phenyl ring. The 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
Compound X exhibits inhibitory activity against CDK2/cyclin A2. It significantly alters cell cycle progression and induces apoptosis in cancer cells. The compound’s chemical interactions with CDK2 are crucial for its anti-proliferative effects. Further investigations are needed to elucidate the precise binding mode and interactions .
Mechanism of Action
properties
IUPAC Name |
3-[[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-7-5-8-16(13-15)24-19-18-14-23-27(17-9-3-2-4-10-17)20(18)26-21(25-19)22-11-6-12-28/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKLEJFDIFUWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


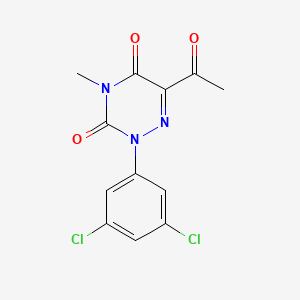
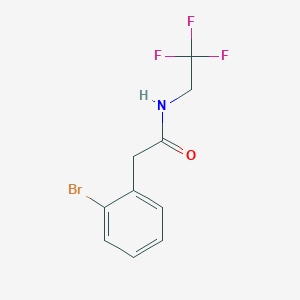

![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)
![4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2784555.png)
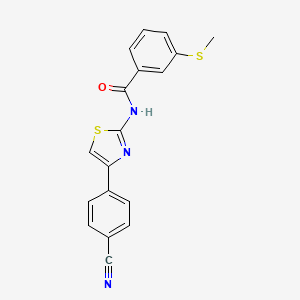
![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)
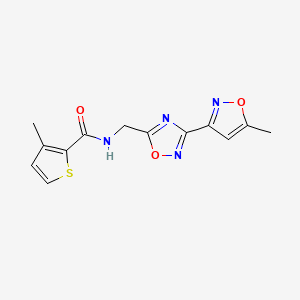

![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)
![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)
